1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene
Description
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-6(10)2-1-3-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFUALFIAXHTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209110 | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253189-05-7 | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)-3-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253189-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)-3-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Bromination
After bromomethylation, bromination at the ortho position relative to –OCF₃ can be achieved using N-bromosuccinimide (NBS) in a weakly acidic medium. As demonstrated in WO2007107820A2, NBS selectively brominates electron-deficient aromatic rings without polybromination byproducts.
Radical Bromination
For less activated positions, radical bromination using azobisisobutyl cyanide (AIBN) and bromine (Br₂) in carbon tetrachloride (CCl₄) has been reported for analogous compounds (CN101168495A):
- Reagents : 3-(Trifluoromethoxy)-4-bromomethylbenzene, Br₂, AIBN, CCl₄.
- Conditions : 82–102°C, 3–4 hours.
- Yield : 60–75%.
Direct Functionalization via Halogen Exchange
A two-step halogen exchange process, as described in DE10065442A1, converts chloromethyl to bromomethyl groups:
- Chloromethylation : Trifluoromethoxybenzene + formaldehyde + HCl → 4-chloromethyl-1-trifluoromethoxybenzene.
- Halogen Exchange : Treatment with NaBr in aqueous ethanol replaces Cl with Br.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| Bromomethylation + NBS | Bromomethylation → NBS bromination | High selectivity, minimal byproducts | Requires acidic conditions | 60–85 |
| Radical Bromination | AIBN-initiated radical bromination | Applicable to inert positions | Risk of polybromination | 60–75 |
| Halogen Exchange | Cl → Br substitution | Straightforward for late-stage Br | Requires chloromethyl precursor | 65–70 |
Challenges and Optimization Strategies
- Regioselectivity : The –OCF₃ group’s strong meta-directing effect complicates ortho-substitution. Using temporary directing groups (e.g., –NH₂) or steric hindrance (e.g., bulky solvents) may improve selectivity.
- Polybromination : Excess brominating agents or prolonged reaction times lead to di- or tri-brominated byproducts. Controlled reagent stoichiometry and low temperatures mitigate this.
- Functional Group Compatibility : The bromomethyl group’s sensitivity to nucleophilic attack necessitates inert atmospheres and anhydrous conditions.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency and safety during exothermic bromination steps. Patents such as CN112521254A highlight the use of automated systems for mixing and temperature control, achieving yields >90% for similar trifluoromethoxybenzene derivatives.
Chemical Reactions Analysis
1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or trifluoromethyl groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The bromine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related brominated aromatics, focusing on substituent positions, functional groups, and applications:
Reactivity and Electronic Effects
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The OCF₃ group in the target compound is more electron-withdrawing than CF₃, activating the aromatic ring for electrophilic substitutions while directing reactions to specific positions .
- Dual Bromine Reactivity: The bromine and bromomethyl groups enable sequential functionalization. For example, the bromomethyl group can undergo nucleophilic substitution, while the bromine atom participates in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
- Comparison with Difluoromethyl (-CHF₂): Compounds with CHF₂ (e.g., ) exhibit reduced electron-withdrawing effects, leading to slower reaction kinetics in SN2 mechanisms compared to OCF₃-substituted analogues .
Key Studies
- Copper-Catalyzed Couplings: highlights the role of brominated aromatics in ligand-assisted coupling reactions. The target compound’s bromomethyl group facilitates efficient alkylation under mild conditions .
- Multi-Step Functionalization: and demonstrate the utility of bromomethyl-bromo substrates in synthesizing complex molecules via sequential substitutions, a strategy applicable to the target compound .
Biological Activity
1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene, with the CAS number 1253189-05-7, is an organic compound notable for its complex structure and unique properties. It features a benzene ring substituted with bromine, a bromomethyl group, and a trifluoromethoxy group. This compound is of interest due to its potential biological activity and applications in organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C8H5Br2F3O
- Molecular Weight : 333.93 g/mol
- InChI Key : QJFUALFIAXHTNL-UHFFFAOYSA-N
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity by affecting interactions with molecular targets such as enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | C8H5Br2F3O |
| Molecular Weight | 333.93 g/mol |
| InChI Key | QJFUALFIAXHTNL-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions.
- Receptor Binding : The unique structural features allow it to bind to various receptors, influencing cellular signaling pathways.
- Halogen Bonding : The presence of bromine atoms can facilitate halogen bonding, which may enhance binding affinity to biological targets.
Research Findings
Recent studies have explored the cytotoxic effects of compounds similar to this compound. For example, compounds with similar structural motifs have demonstrated significant activity against cancer cell lines.
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various brominated compounds on Jurkat T cells and A-431 cells. Compounds exhibiting structural similarities showed IC50 values less than that of doxorubicin, indicating potent anti-cancer properties.
- Structure-Activity Relationship (SAR) : Analysis has shown that modifications in the bromine and trifluoromethoxy positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased antiproliferative effects.
Comparative Analysis
A comparison with other related compounds reveals insights into the biological activity attributed to structural variations:
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | <10 | High cytotoxicity against cancer cells |
| 1-Bromo-2-fluoro-5-(trifluoromethoxy)benzene | >50 | Lower cytotoxicity compared to above |
| 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene | TBD | Under investigation for similar activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-2-(bromomethyl)-3-[(trifluoromethyl)oxy]benzene, and what critical reaction parameters must be controlled?
- Methodological Answer : The compound can be synthesized via bromination of precursor aromatic systems. For example, analogous bromomethyl-trifluoromethyl benzene derivatives are synthesized using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media (e.g., H2SO4) at controlled temperatures (60–90°C) to ensure regioselectivity . Separation of isomers often requires fractional distillation due to close boiling points . Key parameters include acid strength, stoichiometric control of brominating agents, and reaction time to avoid over-bromination.
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. For instance, ¹⁹F NMR can resolve trifluoromethyloxy groups, while ¹H NMR identifies bromomethyl protons. Mass spectrometry (MS) validates molecular weight (e.g., 239.03 g/mol for similar compounds) and isotopic patterns . X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its corrosive nature and potential for severe skin/eye damage, handling requires PPE (nitrile gloves, goggles, lab coat) and a fume hood. Storage should be in cool, dry conditions away from ignition sources. Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal as halogenated waste .
Advanced Research Questions
Q. How can transition metal catalysts influence the cross-coupling reactivity of this compound in complex organic syntheses?
- Methodological Answer : Palladium/copper-catalyzed systems (e.g., Pd(PPh3)2Cl2/CuI) enable Sonogashira or Suzuki-Miyaura couplings. For example, 1-bromo-2-iodo-4-(trifluoromethyl)benzene reacts with phenylacetylene under such conditions to form aryl-alkyne derivatives . Catalyst loading (0.4–1.0 mol%), ligand choice (e.g., PPh3), and solvent (THF/Et3N) significantly impact yield and selectivity.
Q. What strategies can address regioselectivity challenges in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing trifluoromethyloxy group directs electrophiles to meta/para positions. To enhance regiocontrol, steric hindrance from the bromomethyl group can be leveraged. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., nitration vs. sulfonation). Experimental validation via competitive reactions under varying temperatures (0–25°C) and solvents (polar vs. nonpolar) refines outcomes .
Q. How do electronic effects of substituents influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trifluoromethyloxy group increases electrophilicity at the bromomethyl site, accelerating SN2 reactions. For example, substitution with amines proceeds faster in polar aprotic solvents (DMF, DMSO) at 50–80°C. Hammett studies (σ values) quantify substituent effects, correlating with kinetic data . Steric effects from adjacent groups may require bulky nucleophiles (e.g., tert-butylamine) to mitigate side reactions.
Q. What computational methods are used to predict the stability and reactivity of intermediates derived from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions like Diels-Alder cycloadditions. For instance, LDA-mediated reactions with furan show activation barriers influenced by trifluoromethyloxy’s electron-withdrawing nature . Molecular dynamics simulations assess solvent effects on reaction pathways, aiding in solvent selection for optimal yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
